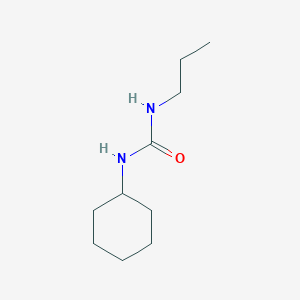

N-cyclohexyl-N'-propylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

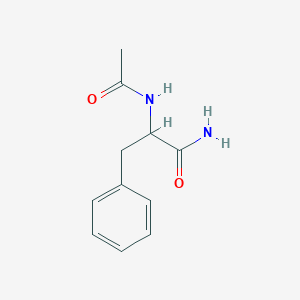

N-シクロヘキシル-N'-プロピル尿素は、尿素類に属する有機化合物です。この化合物は、尿素部分の窒素原子にシクロヘキシル基とプロピル基が結合していることを特徴としています。

準備方法

合成経路と反応条件

N-シクロヘキシル-N'-プロピル尿素は、いくつかの方法で合成することができます。一般的な方法の1つは、シクロヘキシルアミンとプロピルイソシアネートの反応です。 この反応は、通常、トルエンなどの非極性溶媒中で、穏やかな条件下で行われ、目的の尿素誘導体を生成します .

別の方法には、クロロカルボニルスルフェニルクロリドをカルボニル化剤として使用する方法があります。 この2段階のプロセスでは、シクロヘキシルアミンがクロロカルボニルスルフェニルクロリドと反応して中間体を形成し、その中間体がプロピルアミンと反応してN-シクロヘキシル-N'-プロピル尿素を生成します .

工業的生産方法

N-シクロヘキシル-N'-プロピル尿素の工業的生産では、多くの場合、反応物を制御された温度と圧力条件下で混合する大規模なバッチ反応器が用いられます。 反応混合物は、次に、蒸留または再結晶によって精製され、純粋な化合物が得られます .

化学反応の分析

反応の種類

N-シクロヘキシル-N'-プロピル尿素は、以下を含むさまざまな化学反応を起こします。

酸化: 異なる酸化状態を持つ対応する尿素誘導体を生成するために酸化することができます。

還元: 還元反応は、アミン誘導体を生成することができます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤が含まれます。 これらの反応は、一般的に、高い収率と純度を確保するために、制御された温度と圧力下で行われます .

主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はN-シクロヘキシル-N'-プロピル尿素酸化物を生成する可能性があり、一方、還元はN-シクロヘキシル-N'-プロピルアミンを生成する可能性があります .

科学研究への応用

N-シクロヘキシル-N'-プロピル尿素は、科学研究においていくつかの用途があります。

化学: これは、さまざまな有機化合物の合成における中間体として使用されます。

生物学: この化合物は、特にエポキシドヒドロラーゼに対する酵素阻害剤としての可能性について研究されています.

科学的研究の応用

N-cyclohexyl-N’-propylurea has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Industry: It is used in the production of polymers and as a stabilizer in certain chemical processes.

作用機序

N-シクロヘキシル-N'-プロピル尿素の作用機序は、特定の分子標的との相互作用に関与しています。たとえば、それは、酵素の活性部位に結合することにより、エポキシドヒドロラーゼの阻害剤として作用し、エポキシドの加水分解を防ぎます。 この阻害は、特定のエポキシド化合物の変異原性を減らすために重要です .

類似の化合物との比較

類似の化合物

N-シクロヘキシル-N'-デシル尿素: 構造が類似していますが、アルキル鎖が長いことから、物理的および化学的特性が異なります.

N-シクロヘキシル-N'-フェニル尿素: プロピル基の代わりにフェニル基を含んでおり、反応性と用途に影響を与えます.

独自性

N-シクロヘキシル-N'-プロピル尿素は、疎水性と親水性のバランスがとれているため、水性環境と非水性環境の両方でさまざまな用途に適しています。 その特定の構造により、特定の酵素を選択的に阻害することができ、他の尿素誘導体とは異なります .

類似化合物との比較

Similar Compounds

N-cyclohexyl-N’-decylurea: Similar in structure but with a longer alkyl chain, leading to different physical and chemical properties.

N-cyclohexyl-N’-phenylurea: Contains a phenyl group instead of a propyl group, which affects its reactivity and applications.

Uniqueness

N-cyclohexyl-N’-propylurea is unique due to its balanced hydrophobic and hydrophilic properties, making it suitable for various applications in both aqueous and non-aqueous environments. Its specific structure allows for selective inhibition of certain enzymes, distinguishing it from other urea derivatives .

特性

CAS番号 |

2032-68-0 |

|---|---|

分子式 |

C10H20N2O |

分子量 |

184.28 g/mol |

IUPAC名 |

1-cyclohexyl-3-propylurea |

InChI |

InChI=1S/C10H20N2O/c1-2-8-11-10(13)12-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H2,11,12,13) |

InChIキー |

GRLSYRNKNDLBAO-UHFFFAOYSA-N |

正規SMILES |

CCCNC(=O)NC1CCCCC1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((1H-Benzo[d][1,2,3]triazol-1-yl)(phenyl)methyl)-1-methylpiperidin-4-ol](/img/structure/B11956738.png)